molecular formula C7HBr2F5O B1529949 1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene CAS No. 1806349-56-3

1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene

Cat. No.: B1529949
CAS No.: 1806349-56-3
M. Wt: 355.88 g/mol
InChI Key: FSSCMVWXVYJOLP-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene is an organofluorine compound that features both bromine and fluorine substituents on a benzene ring, along with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the appropriate benzene derivativeThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amine or thiol derivatives, while coupling reactions can produce biaryl compounds with various functional groups.

Scientific Research Applications

1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through nucleophilic substitution, oxidation, reduction, and coupling mechanisms. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science .

Properties

IUPAC Name

3,4-dibromo-1,2-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-4-3(15-7(12,13)14)1-2(10)6(11)5(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSCMVWXVYJOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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